N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine
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Overview
Description
N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine is an organic compound with a complex structure that includes a benzodioxole moiety and a cyclopropanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzodioxole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzodioxole derivatives .
Scientific Research Applications
N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropanamine group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
- N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6]
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine is unique due to its combination of a benzodioxole moiety and a cyclopropanamine group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the cyclopropanamine group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H15NO2/c1-8(13-10-3-4-10)9-2-5-11-12(6-9)15-7-14-11/h2,5-6,8,10,13H,3-4,7H2,1H3 |
InChI Key |
OIKYYMBMHBZDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC3CC3 |
Origin of Product |
United States |
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